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Cat. No.: B591799 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the structural activity relationship (SAR) of allylescaline and its

derivatives, focusing on their interaction with serotonin receptors. Experimental data is

presented to illuminate the nuanced relationship between molecular structure and

pharmacological activity.

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging

to the phenethylamine class, structurally related to mescaline.[1] The exploration of its

derivatives, often referred to as "scalines," has revealed critical insights into the structural

requirements for affinity and functional activity at serotonin receptors, particularly the 5-HT₂A

subtype, which is a key target for psychedelic compounds.[2][3] This guide synthesizes

available data to provide a clear comparison of these derivatives.

Comparative Receptor Binding and Functional
Activity
The affinity of allylescaline derivatives for various serotonin receptors, primarily the 5-HT₂A, 5-

HT₂B, and 5-HT₂C subtypes, is a key determinant of their psychoactive profile. The following

tables summarize the in vitro binding affinities (Ki) and functional activities (EC₅₀ and Emax) of

allylescaline and a selection of its analogs. The data is primarily drawn from a comprehensive

study by Kolaczynska et al. (2021), which systematically investigated a series of 4-alkoxy-3,5-

dimethoxyphenethylamines.[3][4]
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Table 1: Binding Affinities (Ki, nM) of Allylescaline Derivatives at Human Serotonin Receptors

Compound
4-Position
Substituent

5-HT₂A Ki (nM) 5-HT₂B Ki (nM) 5-HT₂C Ki (nM)

Mescaline Methoxy 3700 ± 1300 >10000 1900 ± 300

Escaline Ethoxy 470 ± 150 >10000 530 ± 100

Proscaline Propoxy 200 ± 40 7900 ± 2200 280 ± 50

Allylescaline Allyloxy 230 ± 40 >10000 260 ± 60

Isoproscaline Isopropoxy 360 ± 80 >10000 440 ± 120

Methallylescaline Methallyloxy 150 ± 20 5400 ± 1300 180 ± 30

Data sourced from Kolaczynska et al. (2021). Values are presented as mean ± SEM.

Table 2: Functional Activity (EC₅₀, nM and Emax, %) of Allylescaline Derivatives at Human 5-

HT₂A Receptor (Calcium Flux Assay)

Compound
4-Position
Substituent

EC₅₀ (nM) Emax (%)

Mescaline Methoxy 1800 ± 500 100 ± 10

Escaline Ethoxy 240 ± 80 110 ± 10

Proscaline Propoxy 100 ± 20 110 ± 10

Allylescaline Allyloxy 120 ± 30 110 ± 10

Isoproscaline Isopropoxy 170 ± 40 110 ± 10

Methallylescaline Methallyloxy 70 ± 10 110 ± 10

Data sourced from Kolaczynska et al. (2021). Emax is expressed relative to the maximum

effect of serotonin. Values are presented as mean ± SEM.

Key Structure-Activity Relationship Insights
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The data reveals several key SAR trends for this class of compounds:

Influence of the 4-Alkoxy Substituent: Extending the length of the 4-alkoxy substituent from a

methoxy group (mescaline) to larger groups like ethoxy (escaline), propoxy (proscaline), and

allyloxy (allylescaline) generally leads to a significant increase in binding affinity and

functional potency at the 5-HT₂A receptor.[3][4]

Unsaturation in the 4-Position Chain: The presence of a double bond in the allyl group of

allylescaline and the methallyl group of methallylescaline appears to be well-tolerated and

can even enhance potency. Methallylescaline, for instance, displays the highest affinity and

potency in this series.[3][4]

Receptor Selectivity: While these compounds show the highest affinity for the 5-HT₂A and 5-

HT₂C receptors, their affinity for the 5-HT₂B receptor is considerably lower.[3][4]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.

Synthesis of Allylescaline (Adapted from Shulgin, 1991)
A representative synthesis of allylescaline is described in Alexander Shulgin's book "PiHKAL"

("Phenethylamines I Have Known and Loved").[5] The synthesis proceeds in two main steps

from 3,5-dimethoxy-4-hydroxyphenylacetonitrile (homosyringonitrile):

O-Alkylation: A solution of homosyringonitrile, decyltriethylammonium iodide, and allyl iodide

in anhydrous acetone is treated with anhydrous potassium carbonate and refluxed. This

reaction substitutes the hydroxyl group at the 4-position with an allyloxy group, yielding 3,5-

dimethoxy-4-allyloxyphenylacetonitrile.[5]

Reduction of the Nitrile: The resulting substituted phenylacetonitrile is then reduced to the

corresponding phenethylamine. A suspension of lithium aluminum hydride (LAH) in

anhydrous tetrahydrofuran (THF) is treated with sulfuric acid, followed by the addition of the

nitrile. The reaction mixture is refluxed, and after workup, yields 4-allyloxy-3,5-

dimethoxyphenethylamine (allylescaline).[5] The final product is typically isolated as a

hydrochloride salt.[5]
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Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific

receptor. The protocol is based on the methods described by Kolaczynska et al. (2021).

Membrane Preparation: Membranes from cells stably expressing the human 5-HT₂A, 5-

HT₂B, or 5-HT₂C receptors are used.

Assay Buffer: A suitable buffer, such as Tris-HCl with additives like MgCl₂ and ascorbic acid,

is used.

Incubation: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-

HT₂A) is incubated with the receptor-containing membranes and a range of concentrations of

the unlabeled test compound (e.g., allylescaline).

Separation: The incubation is terminated by rapid filtration through glass fiber filters to

separate the bound from the unbound radioligand. The filters are then washed with ice-cold

buffer.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki

value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Flux)
This assay measures the ability of a compound to activate a receptor and trigger a downstream

signaling event, in this case, an increase in intracellular calcium concentration. The protocol is

based on the methods described by Kolaczynska et al. (2021).

Cell Culture: Cells stably co-expressing the human 5-HT₂A receptor and a G-protein that

couples to the calcium signaling pathway (e.g., Gαq) are cultured in appropriate media.

Cell Plating: The cells are plated into multi-well plates and allowed to adhere.
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Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that

changes its emission properties upon binding to calcium (e.g., Fluo-4 AM).

Compound Addition: A range of concentrations of the test compound is added to the wells.

Signal Detection: The change in fluorescence intensity, which corresponds to the change in

intracellular calcium concentration, is measured over time using a fluorescence plate reader.

Data Analysis: The concentration-response curves are generated, and the EC₅₀ (the

concentration of the compound that produces 50% of the maximal response) and the Emax

(the maximum response) are determined.

Visualizing the Relationships and Processes
To further elucidate the concepts discussed, the following diagrams are provided.

Core Phenethylamine Structure 4-Position Modification (R) 5-HT2A Receptor Activity

Phenethylamine Backbone 3,5-Dimethoxy Methoxy (Mescaline) Ethoxy (Escaline) Propoxy (Proscaline) Allyloxy (Allylescaline) Methallyloxy (Methallylescaline)Modification at R Increased Affinity Increased PotencyGenerally Leads to

Click to download full resolution via product page

Caption: SAR of Allylescaline Derivatives.
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Caption: Radioligand Binding Assay Workflow.
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Caption: 5-HT₂A Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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